molecular formula C5H4BBrO4S B3241207 3-Bromo-5-carboxythiophene-2-boronic acid CAS No. 1451392-85-0

3-Bromo-5-carboxythiophene-2-boronic acid

Cat. No.: B3241207
CAS No.: 1451392-85-0
M. Wt: 250.87 g/mol
InChI Key: KUTZPGRTBBQWDH-UHFFFAOYSA-N
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Description

3-Bromo-5-carboxythiophene-2-boronic acid is an organoboron compound that features a thiophene ring substituted with bromine, carboxyl, and boronic acid groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Mechanism of Action

Target of Action

3-Bromo-5-carboxythiophene-2-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary target of this compound is the palladium catalyst, which facilitates the bond formation .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid moiety of the compound transfers an organyl group to the palladium catalyst . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key step in many synthetic pathways . It enables the formation of complex organic compounds from simpler precursors . The downstream effects of this reaction can include the synthesis of pharmaceuticals, polymers, and other chemically complex substances .

Pharmacokinetics

Like other boronic acids, it is likely to have good stability and reactivity, making it a useful tool in organic synthesis .

Result of Action

The primary result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of complex organic compounds .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the Suzuki-Miyaura reaction typically requires a base and a palladium catalyst . The choice of these components, as well as the reaction temperature and solvent, can significantly affect the outcome of the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-carboxythiophene-2-boronic acid typically involves the bromination of thiophene derivatives followed by the introduction of boronic acid functionality. One common method includes the following steps:

    Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Carboxylation: The brominated thiophene is then subjected to carboxylation using carbon dioxide under high pressure and temperature.

    Boronic Acid Introduction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-carboxythiophene-2-boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Sulfoxides or sulfones.

    Substitution: Thiophene derivatives with various substituents replacing the bromine atom.

Scientific Research Applications

3-Bromo-5-carboxythiophene-2-boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

    Biology: Employed in the development of fluorescent probes and sensors due to its ability to form stable complexes with diols and other biomolecules.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials, including organic semiconductors and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-thienylboronic acid
  • 3-Bromo-5-carboxyphenylboronic acid
  • 4-Bromo-2-thiophenecarboxylic acid

Uniqueness

3-Bromo-5-carboxythiophene-2-boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both bromine and boronic acid groups allows for versatile functionalization, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

5-borono-4-bromothiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BBrO4S/c7-2-1-3(5(8)9)12-4(2)6(10)11/h1,10-11H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTZPGRTBBQWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(S1)C(=O)O)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BBrO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101261002
Record name 5-Borono-4-bromo-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101261002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451392-85-0
Record name 5-Borono-4-bromo-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451392-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Borono-4-bromo-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101261002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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